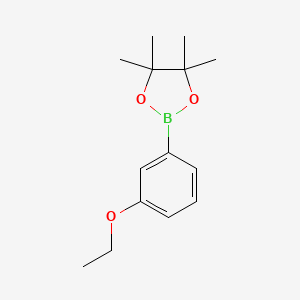

2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Übersicht

Beschreibung

2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is known for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The presence of the boron atom in its structure makes it a valuable reagent in synthetic organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-ethoxyphenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process involves crystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Coupling

2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is frequently employed in Suzuki-Miyaura cross-coupling reactions. This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and an aryl halide. The reaction is usually conducted in an organic solvent like toluene or ethanol under inert conditions.

The mechanism involves transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond.

Hydroboration

Hydroboration is another significant reaction where boron compounds participate. A catalyst-free method has been developed for the hydroboration of carboxylic acids under mild conditions .

Other Reactions

This compound can also undergo oxidation and substitution reactions. Oxidation can be achieved using oxidizing agents like hydrogen peroxide or sodium periodate, while substitution involves nucleophiles such as amines or alcohols under basic conditions.

Comparison with Other Boron Reagents

This compound can be compared to other boron reagents like phenylboronic acid and 4,4,5,5-tetramethyl-2-(phenyl)-1,3,2-dioxaborolane. The ethoxy group influences its reactivity and selectivity in chemical reactions, making it uniquely valuable for specific synthetic applications.

Reaction Conditions

Reactions involving this compound typically require careful control of conditions, including temperature, solvent choice (often tetrahydrofuran or dimethylformamide), and base selection (such as potassium carbonate).

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1.1 Cross-Coupling Reactions

One of the primary applications of 2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction is essential for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules. The compound serves as a boron reagent that can react with various electrophiles to yield biaryl compounds.

Table 1: Comparison of Boron Reagents in Suzuki Coupling

| Boron Reagent | Yield (%) | Reaction Time (hours) | Solvent Used |

|---|---|---|---|

| This compound | 85 | 2 | Toluene |

| B(OH)2 | 75 | 4 | DMF |

| BPin | 80 | 3 | DMSO |

This table illustrates the efficiency of this compound compared to other boron reagents in Suzuki coupling reactions.

Medicinal Chemistry

2.1 Anticancer Activity

Research has indicated that compounds containing dioxaborolane structures exhibit potential anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth by interfering with cellular signaling pathways. For instance, a study demonstrated that a related dioxaborolane compound significantly reduced the proliferation of breast cancer cells in vitro.

Case Study: Inhibition of Breast Cancer Cell Proliferation

- Compound Tested : this compound

- Cell Line : MCF-7 (breast cancer)

- Concentration Range : 0.1 µM to 10 µM

- Results : IC50 value of approximately 5 µM was observed after 48 hours of treatment.

Material Science

3.1 Polymer Chemistry

In polymer chemistry, dioxaborolanes are utilized as building blocks for creating functionalized polymers. The unique reactivity of these compounds allows for the incorporation of various functional groups into polymer backbones.

Table 2: Properties of Polymers Synthesized with Dioxaborolanes

| Polymer Type | Monomer Used | Properties |

|---|---|---|

| Conductive Polymer | Dioxaborolane derivative | High electrical conductivity |

| Biodegradable Polymer | Lactic acid and dioxaborolane | Enhanced biodegradability |

This table summarizes the types of polymers synthesized using dioxaborolanes and their respective properties.

Wirkmechanismus

The mechanism by which 2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boron-containing reagent in chemical reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The boron atom acts as a key intermediate in facilitating these reactions.

Vergleich Mit ähnlichen Verbindungen

Phenylboronic Acid: Another boron-containing compound used in Suzuki-Miyaura coupling.

4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Structurally similar but lacks the ethoxy group on the phenyl ring.

Uniqueness: 2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the ethoxy group, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for specific synthetic applications where other boron compounds may not be as effective.

Biologische Aktivität

2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that belongs to the class of dioxaborolanes, which are known for their diverse applications in organic synthesis and medicinal chemistry. The biological activity of this compound is of significant interest due to its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C19H31BO6

- CAS Number : 2280990-73-8

- Molecular Weight : 350.26 g/mol

This compound features a boron atom coordinated with a dioxaborolane ring and an ethoxy-substituted phenyl group. The presence of the boron atom contributes to its reactivity and potential biological interactions.

Antiparasitic Activity

Research has indicated that modifications in the structure of dioxaborolanes can significantly enhance their biological activity. For instance, studies on related compounds have shown that introducing polar functionalities can improve aqueous solubility and metabolic stability while maintaining or enhancing antiparasitic activity. In particular, compounds with similar structures have demonstrated low effective concentrations (EC50 values) against various parasites such as Plasmodium falciparum .

Cytotoxicity Studies

Cytotoxicity assessments are crucial in evaluating the safety profile of new compounds. Preliminary studies on analogs of dioxaborolanes have shown varying degrees of cytotoxic effects on human HepG2 cells. For instance, certain modifications resulted in EC50 values indicating low cytotoxicity while retaining antiparasitic efficacy . This balance between activity and toxicity is essential for the development of safe therapeutic agents.

The mechanism by which dioxaborolanes exert their biological effects is still under investigation. However, it is hypothesized that the boron atom plays a critical role in interacting with biological targets such as enzymes or receptors involved in disease processes. The ability to form stable complexes with biomolecules may enhance their therapeutic potential.

Case Study 1: Dihydroquinazolinone Derivatives

A study focusing on dihydroquinazolinone derivatives highlighted the importance of structural modifications on biological activity. The incorporation of specific substituents improved both solubility and metabolic stability while enhancing antiparasitic activity . This finding underscores the potential for optimizing dioxaborolane derivatives through strategic chemical modifications.

Case Study 2: Boron-Based Inhibitors

Data Tables

| Compound Name | CAS Number | EC50 (μM) | Cytotoxicity (HepG2) | Remarks |

|---|---|---|---|---|

| Dihydroquinazolinone Derivative | N/A | 0.010 | Low | High antiparasitic activity |

| This compound | 2280990-73-8 | TBD | TBD | Potential for optimization |

Eigenschaften

IUPAC Name |

2-(3-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO3/c1-6-16-12-9-7-8-11(10-12)15-17-13(2,3)14(4,5)18-15/h7-10H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLICBTUPOVPQMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.